Fmoc-L-Pipecolic acid
Overview
Description
Fmoc-L-Pipecolic acid is a compound that is widely used in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of Fmoc-L-Pipecolic acid involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase . This process yields a 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor . A simpler, redox-neutral system was then constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase .Molecular Structure Analysis
The molecular structure of Fmoc-L-Pipecolic acid is C21H21NO4 . The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-Pipecolic acid has a molecular weight of 351.4 . It has a melting point of 149-153°C and a boiling point of 561.6±43.0°C . It is soluble in methanol .Scientific Research Applications
Peptide Synthesis : Fmoc amino acid chlorides, including Fmoc-L-pipecolic acid chloride, are valuable for the solid-phase synthesis of hexapeptides containing sequential secondary amino acids. They are effective in avoiding diketopiperazine formation, a common issue in peptide synthesis (Perlow et al., 1992).
Plant Systemic Immunity : Fmoc-L-Pipecolic acid, as a derivative of pipecolic acid (Pip), is involved in the systemic acquired resistance (SAR) in plants. This resistance mechanism enhances plant immunity against bacterial and oomycete infections (Hartmann et al., 2018).
Chiral Separation : Fmoc-L-Pipecolic acid plays a role in the chiral separation of clinically important compounds, enhancing detectability and sensitivity. Its chiral separation is optimized using different chiral selectors like cyclodextrins and polymeric surfactants (Hadjistasi et al., 2013).
Analytical Chemistry : In the field of analytical chemistry, Fmoc-L-Pipecolic acid and its derivatives, such as 9-fluorenylmethyl chloroformate (FMOC), are used for the precolumn derivatization and analysis of amino acids in various samples, including environmental and biological samples. This method is characterized by stability, low detection limits, and good reproducibility (Garside et al., 1988; Heems et al., 1998).
Bioorganic Chemistry : Fmoc solid phase peptide synthesis, involving Fmoc amino acids like Fmoc-L-Pipecolic acid, has advanced significantly, allowing the synthesis of biologically active peptides and small proteins. This method offers a variety of conditions and opportunities in bioorganic chemistry (Fields & Noble, 2009).
Biomedical Materials : Fmoc-modified amino acids, including Fmoc-L-Pipecolic acid, are used in the fabrication of functional materials due to their self-assembly features. Applications include cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).
Safety And Hazards
Future Directions
Fmoc-L-Pipecolic acid is a key building block in the production of many useful microbial secondary metabolites . Understanding its biogenesis would be a significant step toward the mutasynthesis of novel analogs . It is also becoming increasingly important in materials science due to its self-assembling properties .
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006601 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Pipecolic acid | |
CAS RN |
86069-86-5 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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